molecular formula C10H17NO2 B1469381 8-Azaspiro[4.5]decane-2-carboxylic acid CAS No. 1508135-36-1

8-Azaspiro[4.5]decane-2-carboxylic acid

Cat. No.: B1469381
CAS No.: 1508135-36-1
M. Wt: 183.25 g/mol
InChI Key: UZXCQIFNKHIOLL-UHFFFAOYSA-N
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Description

8-Azaspiro[4.5]decane-2-carboxylic acid (CAS 96798-46-8) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol, this compound serves as a valuable spirocyclic scaffold in medicinal chemistry . The spiro[4.5]decane structural motif is of significant interest in drug discovery for its ability to impart conformational constraint and improve physicochemical properties in lead molecules. While this specific compound is a versatile building block, close structural analogs have demonstrated substantial research value. For instance, 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), targeting a range of conditions including pain, anxiety disorders, and inflammatory bowel disease . Furthermore, related azaspirane structures, such as Atiprimod, have been studied for their immunomodulatory and anti-angiogenic properties, showing promise in preclinical models for cancer and autoimmune diseases by inhibiting pathways like VEGF secretion . Other spirocyclic compounds similar to this backbone have also shown protective effects in anticonvulsant screening models . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9(13)8-1-2-10(7-8)3-5-11-6-4-10/h8,11H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXCQIFNKHIOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

This method is frequently cited in patent literature and chemical supply catalogs, highlighting its reliability and reproducibility.

Alternative Synthetic Routes Involving Cyclization and Nucleophilic Substitution

Some synthetic strategies for related spirocyclic carboxylic acid derivatives involve:

  • Starting from tetrahydropyran derivatives and halogenated compounds.
  • Using nucleophilic substitution reactions to introduce nitrogen-containing moieties.
  • Employing cyclization reactions to form the spirocyclic framework.

These methods often require multiple reaction steps, including:

  • Preparation of halogenated intermediates.
  • Intramolecular cyclization under controlled conditions.
  • Functional group transformations to install the carboxylic acid group.

Industrial-scale syntheses may utilize automated reactors to improve reproducibility and efficiency. However, detailed reaction parameters and yields are less commonly disclosed in public literature.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reactions Reaction Conditions Yield (%) Scale Suitability Notes
1 1,4-Dioxaspiro[4.5]decane-8-one Isocyanide addition, alkylation, hydrogenation, esterification, deprotection 0–70 °C, solvents: glycol dimethyl ether, ethanol, toluene, methanol, acetone/water; pressure control ~80 Large scale Patented, cost-effective
2 tert-Butyl ester of this compound Acid-catalyzed hydrolysis Methanolic HCl, 0–20 °C to RT, 24 h 88 Lab to medium scale Simple, high yield
3 Tetrahydropyran derivatives and halogenated compounds Nucleophilic substitution, cyclization Variable, often multistep Not specified Industrial potential Complex, less detailed publicly

Research Findings and Analysis

  • The patented four-step synthesis (Method 1) provides a comprehensive route with detailed reaction conditions and solvent systems, enabling reproducible and scalable production of this compound esters.
  • Hydrolysis of tert-butyl esters (Method 2) is a practical approach for obtaining the free acid with high purity and yield, suitable for research and small-scale production.
  • Alternative synthetic routes involving cyclization and nucleophilic substitution are conceptually viable but require further optimization and disclosure for industrial application.
  • The choice of method depends on the required scale, purity, and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 8-Azaspiro[4.5]decane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro carbon atom, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

8-Azaspiro[4.5]decane-2-carboxylic acid is characterized by its unique spirocyclic structure, which contributes to its biological activity and potential therapeutic applications. The compound has the following chemical formula:

  • Molecular Formula: C14H23NO5
  • Molecular Weight: 285.34 g/mol
  • IUPAC Name: 8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid
  • CAS Number: 1160246-88-7

Pharmaceutical Applications

The compound shows promise in various pharmaceutical applications due to its structural features that can interact with biological targets:

  • Antimicrobial Activity: Research indicates that derivatives of 8-Azaspiro[4.5]decane exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Neuropharmacology: The unique structure allows for interactions with neurotransmitter receptors, suggesting potential uses in treating neurological disorders .

Case Studies

Several studies have documented the efficacy of 8-Azaspiro[4.5]decane derivatives in clinical and experimental settings:

  • Study on Antimicrobial Properties:
    • A study conducted on various derivatives demonstrated that modifications at the nitrogen site significantly enhanced antibacterial activity against resistant strains of bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) lower than conventional antibiotics, suggesting a new avenue for treatment .
  • Neuropharmacological Investigations:
    • Experimental models have shown that compounds derived from 8-Azaspiro[4.5]decane can modulate dopamine receptor activity, offering insights into their potential use in managing conditions like schizophrenia and Parkinson's disease .

Mechanism of Action

The mechanism of action of 8-Azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure provides rigidity and three-dimensionality, which enhances its binding affinity and selectivity. This compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Structural Variations and Key Derivatives

The table below summarizes structural analogs, highlighting substituents, functional groups, and physical properties:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Molecular Formula Key Features
8-Azaspiro[4.5]decane-2-carboxylic acid None (parent compound) 170–173 87 C₁₀H₁₅NO₂ Rigid spirocyclic core, free carboxylic acid
8-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid Oxygen atom replaces one nitrogen in the ring 181–184 94 C₉H₁₃NO₃ Increased polarity due to oxa substitution
5,5-Dimethylpyrrolidine-2-carboxylic acid Dimethyl substituents on pyrrolidine ring 170–174 92 C₇H₁₃NO₂ Enhanced steric hindrance
8,8-Difluoro-1-azaspiro[4.5]decane-2-carboxylic acid Two fluorine atoms on spiro ring 171–173 61 C₁₀H₁₃F₂NO₂ Improved metabolic stability
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate Esterified carboxylic acid, oxa substitution N/A 96 C₁₀H₁₈ClNO₃ Reduced acidity, increased lipophilicity
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Isobutyl group at position 2 N/A N/A C₁₃H₂₃NO₃ Bulky substituent for targeted binding

Physicochemical Properties

  • Polarity : Oxa and diaza substitutions (e.g., 8-oxa-1-azaspiro) increase water solubility, while fluorine or alkyl groups enhance lipophilicity .
  • Acidity : The free carboxylic acid (pKa ~3.5) is more acidic than ester or amide derivatives, influencing ionization under physiological conditions .
  • Thermal Stability : Melting points correlate with crystallinity; halogenated derivatives (e.g., difluoro) exhibit higher thermal stability .

Biological Activity

8-Azaspiro[4.5]decane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H25NO4C_{15}H_{25}NO_4. Its structure features a spirocyclic framework that includes both nitrogen and oxygen atoms, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this compound demonstrated activity against several bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups was found to enhance the antimicrobial efficacy of these compounds.

Compound NameActivityBacterial Strain
This compoundModerateE. coli
Derivative AHighS. aureus
Derivative BLowPseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives were tested against cancer cell lines, showing promising results in inhibiting tumor growth. One study reported that certain derivatives exhibited up to 75% inhibition of cancer cell proliferation at concentrations as low as 10 µM.

The biological activity of this compound is believed to involve modulation of enzyme activity and interaction with specific receptors. Preliminary findings suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

Case Studies

  • Study on Antimicrobial Efficacy
    • Researchers synthesized a series of derivatives based on the spirocyclic structure and evaluated their antimicrobial activity using the agar dilution method.
    • Results indicated that modifications in the side chains significantly influenced antibacterial potency, with some compounds achieving MIC values below 1 µg/mL against resistant strains.
  • Evaluation of Anticancer Properties
    • In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that derivatives of this compound could induce apoptosis.
    • The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azaspiro[4.5]decane-2-carboxylic acid
Reactant of Route 2
8-Azaspiro[4.5]decane-2-carboxylic acid

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